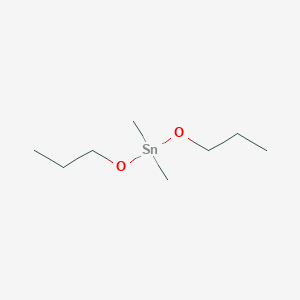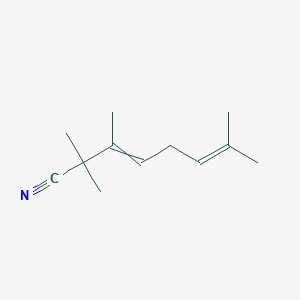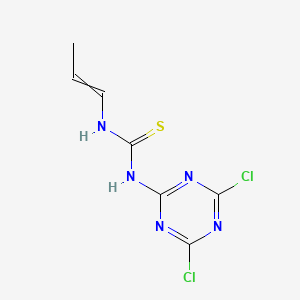
Dimethyl(dipropoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(dipropoxy)stannane is an organotin compound characterized by the presence of tin bonded to two methyl groups and two propoxy groups. Organotin compounds, including this compound, are known for their diverse applications in various fields such as catalysis, material science, and pharmaceuticals .
Preparation Methods
The synthesis of dimethyl(dipropoxy)stannane typically involves the stannylation or C-Sn coupling reactions. These reactions can be carried out using various reagents and conditions. One common method involves the reaction of dimethyltin dichloride with propyl alcohol in the presence of a base to form this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl(dipropoxy)stannane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can lead to the formation of various organotin derivatives.
Scientific Research Applications
Dimethyl(dipropoxy)stannane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology and medicine, organotin compounds, including this compound, have been studied for their potential antimicrobial and anticancer properties . In industry, these compounds are used as stabilizers for polyvinyl chloride (PVC) and as catalysts in various chemical processes .
Mechanism of Action
The mechanism of action of dimethyl(dipropoxy)stannane involves its interaction with molecular targets and pathways within cells. Organotin compounds are known to interact with proteins and enzymes, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial activity through the disruption of bacterial cell membranes or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Dimethyl(dipropoxy)stannane can be compared with other organotin compounds such as trimethyltin chloride and tributyltin hydride. While all these compounds contain tin-carbon bonds, they differ in their specific substituents and chemical properties. For example, trimethyltin chloride is known for its neurotoxic effects, while tributyltin hydride is commonly used as a reducing agent in organic synthesis
Properties
CAS No. |
62720-37-0 |
|---|---|
Molecular Formula |
C8H20O2Sn |
Molecular Weight |
266.95 g/mol |
IUPAC Name |
dimethyl(dipropoxy)stannane |
InChI |
InChI=1S/2C3H7O.2CH3.Sn/c2*1-2-3-4;;;/h2*2-3H2,1H3;2*1H3;/q2*-1;;;+2 |
InChI Key |
RWSXWJYRCSQWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Sn](C)(C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)


![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)
![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)



![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)



